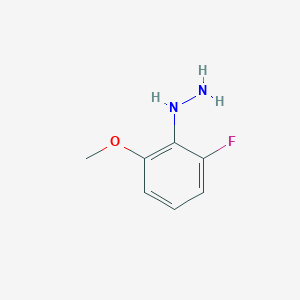

2-Fluoro-6-methoxyphenylhydrazine

Description

Significance of Arylhydrazine Derivatives as Versatile Synthetic Precursors

Arylhydrazines are indispensable reagents in organic chemistry, serving as precursors for a wide array of heterocyclic compounds. nih.gov Their value stems from the reactive hydrazine (B178648) moiety (-NHNH2) attached to an aromatic ring, which can participate in a variety of cyclization and coupling reactions.

Perhaps the most iconic application of arylhydrazines is the Fischer indole (B1671886) synthesis , a method discovered by Emil Fischer in 1883 that remains one of the most effective ways to construct the indole nucleus. byjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comwikipedia.org The indole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. testbook.com

Beyond indoles, arylhydrazines are crucial for synthesizing other important heterocycles:

Pyrazoles: These five-membered rings, which are core components of many biologically active compounds, are commonly formed through the cyclocondensation of arylhydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.orgorganic-chemistry.org

Indazoles and other fused heterocycles: Arylhydrazines are key starting materials for various fused heterocyclic systems. researchgate.net

Arylations: More recently, arylhydrazines have been employed as arylation agents in a range of cross-coupling reactions, demonstrating their versatility beyond traditional cyclizations. nih.gov

Another significant reaction involving arylhydrazines is the Japp-Klingemann reaction . This process is used to create arylhydrazones from the reaction of an aryldiazonium salt with a β-keto-ester or β-keto-acid. numberanalytics.comwikipedia.orgwikipedia.org The resulting hydrazones are often used as intermediates, for instance, in the subsequent synthesis of indoles via the Fischer indole synthesis. wikipedia.org

The Role of Fluorine and Methoxy (B1213986) Substituents in Modulating Reactivity and Selectivity in Aromatic Systems

The substitution pattern on the aromatic ring of an arylhydrazine profoundly influences its reactivity. In 2-Fluoro-6-methoxyphenylhydrazine, the ortho-positioning of the fluorine and methoxy groups creates a unique electronic and steric environment.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. acs.orglibretexts.org When attached to a benzene (B151609) ring, fluorine's lone pairs can also participate in a resonance-donating effect (+M), though this is generally weaker than its inductive pull. nih.gov This dual nature can stabilize molecular orbitals and enhance thermal stability. nih.govacs.org

Methoxy Group: The methoxy group (-OCH3) exhibits a dual electronic effect as well. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but a much stronger electron-donating resonance effect (+M) where the oxygen's lone pair delocalizes into the aromatic π-system. libretexts.orgwikipedia.org This resonance donation significantly increases the electron density of the ring, making it more activated towards electrophilic substitution, particularly at the ortho and para positions. libretexts.org

In This compound , these effects are in direct competition. The strong inductive withdrawal of the ortho-fluoro group and the strong resonance donation of the ortho-methoxy group create a complex electronic landscape. This substitution can influence the nucleophilicity of the hydrazine nitrogen atoms and the regioselectivity of subsequent reactions like the Fischer indole synthesis. For instance, the electron-withdrawing nature of the fluorine can impact the ease of C–N bond cleavage in certain cross-coupling reactions. nih.gov

| Property | Description | Influence on Aromatic Ring |

| Fluorine Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic substitution. |

| Fluorine Resonance Effect (+M) | Weak electron donation of lone pairs into the pi-system. | Can slightly counteract the inductive effect. |

| Methoxy Inductive Effect (-I) | Weak electron withdrawal through the sigma bond. | Minor deactivating influence. |

| Methoxy Resonance Effect (+M) | Strong electron donation of lone pairs into the pi-system. | Strongly activates the ring towards electrophilic substitution. |

Historical and Contemporary Perspectives on the Chemical Utility of Hydrazine Compounds

The history of hydrazine (N₂H₄) and its derivatives dates back to 1875 when Emil Fischer first discovered phenylhydrazine (B124118). hydrazine.com Initially of academic interest, hydrazine's utility expanded dramatically during World War II, where it was developed as a high-energy rocket propellant. hydrazine.comresearchgate.netnih.gov This application spurred industrial-scale production methods like the Raschig process. britannica.com

In the realm of organic chemistry, the discovery of phenylhydrazine was pivotal. It enabled Fischer to study the structure of carbohydrates through the formation of well-defined crystalline osazones. wikipedia.org This early work laid the foundation for the development of hydrazine derivatives as essential reagents. researchgate.net

Contemporary uses of hydrazine and its derivatives are diverse and sophisticated:

Pharmaceuticals: Hydrazine derivatives are integral to the synthesis of drugs for treating conditions like tuberculosis (e.g., isoniazid) and cancer (e.g., 5-fluorouracil). britannica.comwikipedia.org The hydrazide-hydrazone scaffold is a common feature in many pharmacologically active molecules. mdpi.com

Agrochemicals: Many herbicides, insecticides, and fungicides contain substructures derived from hydrazine. nih.govbritannica.com

Industrial Chemistry: They are used as blowing agents in the production of polymers and as oxygen scavengers to prevent corrosion in boilers. nih.govbritannica.com

Advanced Synthesis: Modern synthetic methods continue to find new applications for arylhydrazines, for example, in palladium-catalyzed cross-coupling reactions where they can act as coupling partners. organic-chemistry.org

Overview of Research Trends and Challenges in Fluoro-Arylhydrazine Chemistry

The field of organofluorine chemistry is rapidly expanding, driven by the unique properties that fluorine imparts to molecules, such as enhanced metabolic stability and binding affinity in drug candidates. wikipedia.orgmdpi.com Consequently, research into fluoro-arylhydrazines is an active area.

Current Research Trends:

Novel Synthetic Methods: There is a continuous effort to develop milder, more efficient, and scalable methods for synthesizing fluoro-arylhydrazines. researchgate.netresearchgate.net This includes new catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, to form the C-N bond between a fluorinated aryl halide and a hydrazine source. researchgate.netorganic-chemistry.org

Late-Stage Fluorination: A significant goal is the development of methods for introducing fluorine atoms into complex molecules at a late stage of the synthesis. bohrium.com This provides flexibility and access to a wider range of fluorinated analogs for biological testing.

Application in Complex Synthesis: Researchers are exploring the use of highly functionalized fluoro-arylhydrazines, like this compound, in the total synthesis of complex natural products and novel pharmaceutical agents. For example, fluorinated arylhydrazines have been used to create precursors for new pyrazole (B372694) derivatives with potential anti-cancer activity. ekb.eg

Key Challenges:

Reagent Availability and Handling: The synthesis of organofluorine compounds often requires specialized and sometimes hazardous fluorinating agents. acs.orgnumberanalytics.com The commercial availability of specific, complex starting materials like this compound can be limited, impacting large-scale applications. bohrium.com

Selectivity: Controlling regioselectivity in reactions involving asymmetrically substituted arylhydrazines remains a challenge. The electronic and steric effects of substituents must be carefully considered to predict and control the outcome of reactions like the Fischer indole synthesis.

Green Chemistry: Many traditional fluorination methods have poor "green" credentials. acs.org A major challenge is developing more environmentally benign synthetic routes that minimize waste and avoid toxic reagents. bohrium.com

Structure

3D Structure

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(2-fluoro-6-methoxyphenyl)hydrazine |

InChI |

InChI=1S/C7H9FN2O/c1-11-6-4-2-3-5(8)7(6)10-9/h2-4,10H,9H2,1H3 |

InChI Key |

WNKHCLMSYNFDEX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 6 Methoxyphenylhydrazine and Its Functionalized Analogues

Classical and Established Synthetic Routes to Substituted Phenylhydrazines

Traditional methods for synthesizing substituted phenylhydrazines, including the title compound, have been well-established for many years. These routes often serve as the foundation for more modern adaptations.

Approaches Involving Diazotization and Subsequent Reduction of Nitroarenes

A primary and long-standing method for the preparation of phenylhydrazines involves the diazotization of an appropriate aniline (B41778) derivative, followed by a reduction step. wikipedia.orgjustia.com In the context of 2-fluoro-6-methoxyphenylhydrazine, the synthesis would commence with 2-fluoro-6-methoxyaniline.

The general process involves treating the substituted aniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures to form a diazonium salt. wikipedia.orggoogle.comorgsyn.org This intermediate is then reduced to the corresponding hydrazine (B178648). Common reducing agents for this transformation include sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂) in an acidic medium. justia.comorgsyn.orggoogle.com

The reaction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is subsequently reduced and hydrolyzed to yield the phenylhydrazine (B124118) hydrochloride. google.comgoogle.com The free base can then be liberated by treatment with a base. orgsyn.org The use of stannous chloride provides a direct reduction of the diazonium salt to the hydrazine salt. google.com While effective, this method can involve the use of toxic and expensive reagents like stannous chloride, posing environmental and safety concerns. google.com

It is also possible to synthesize the precursor, 2-fluoro-6-methoxyaniline, from the corresponding nitroarene, 2-fluoro-6-methoxynitrobenzene, through reduction. This adds another layer to the classical synthetic approach, starting from even more basic precursors.

Condensation Reactions for Hydrazine Formation

Condensation reactions represent another classical avenue for the formation of hydrazine derivatives, specifically hydrazones, which can be precursors to or derivatives of the target hydrazine. wikipedia.org These reactions typically involve the condensation of a hydrazine, in this case, this compound, with an aldehyde or a ketone to form a hydrazone. wikipedia.orgresearchgate.net

While this method is more commonly associated with the derivatization of hydrazines, it is a fundamental reaction in hydrazine chemistry. The formation of these hydrazone derivatives is often used for the characterization and purification of both the hydrazine and the carbonyl compound. wikipedia.org The reaction is typically carried out by simply mixing the two reactants, often in a suitable solvent and sometimes with acid catalysis. researchgate.net

Modern and Efficient Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, scalable, and environmentally benign methods for the synthesis of substituted phenylhydrazines.

Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of various chemical compounds, including phenylhydrazine derivatives. researchgate.netmit.edu This technology offers several advantages over traditional batch processes, such as improved safety, better heat and mass transfer, and the potential for automation and scalability. justia.comnih.govrsc.org

A continuous flow process for the synthesis of substituted phenylhydrazine salts has been developed, which integrates diazotization, reduction, and acidic hydrolysis into a single, continuous operation. justia.com This approach uses the corresponding substituted aniline, a diazotization reagent, a reductant, and an acid as raw materials to produce the phenylhydrazine derivative salt. justia.com The ability to perform these steps in a continuous "flow line" manner represents a significant advancement over semi-continuous or batch processes. justia.com The use of microreactors can further enhance the efficiency and safety of these transformations, especially for exothermic reactions like nitration, which might be used to produce the aniline precursor. nih.gov

Regioselective Synthesis of Fluoro-Methoxy-Substituted Phenylhydrazines

The synthesis of polysubstituted aromatic compounds often presents challenges related to regioselectivity. For a molecule like this compound, achieving the desired substitution pattern is critical. Modern synthetic methods have focused on developing highly regioselective reactions.

For instance, the synthesis of substituted pyrazoles, which often involves the reaction of a substituted phenylhydrazine with a 1,3-dicarbonyl compound, can be highly regioselective depending on the reaction conditions. organic-chemistry.orgthieme-connect.denih.gov The choice of solvent can significantly influence the regioselectivity of such condensations. Aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), have been shown to provide high regioselectivity in the formation of pyrazoles from arylhydrazines. organic-chemistry.org While this example pertains to a reaction of the target hydrazine, the principles of controlling regioselectivity are directly applicable to its synthesis.

The synthesis of the precursor, 2-fluoro-6-methoxyaniline, can also be approached with a focus on regioselectivity. For example, directed ortho-metalation strategies can be employed to introduce the fluoro and methoxy (B1213986) groups at specific positions on the aromatic ring before the formation of the aniline and subsequent conversion to the hydrazine.

Multi-component Reactions for Direct Formation of Hydrazine Derivatives

Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

While a direct multi-component synthesis of this compound itself is not commonly reported, MCRs are widely used to prepare its derivatives. For example, a three-component reaction of an activated amide, hydrazine, and a carbonyl compound can directly yield hydrazones. organic-chemistry.org Similarly, pseudo-five-component reactions have been developed for the synthesis of bis(1H-pyrazol-5-ols) from arylhydrazines, ethyl acetoacetate, and aromatic aldehydes. rsc.org The development of one-pot procedures for the synthesis of highly functionalized pyrazoles from active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines further highlights the power of MCRs in this area of chemistry. nih.gov These examples demonstrate the potential for developing novel MCRs that could lead to the direct and efficient synthesis of functionalized hydrazine derivatives, including those of this compound.

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The construction of this compound and its derivatives is contingent on the availability of key starting materials and the successful formation of reactive intermediates. The primary precursor is the corresponding aniline, which is then converted into a hydrazine through a diazonium salt intermediate.

A foundational precursor for the target compound is 2-fluoro-6-methoxyaniline . scbt.combldpharm.com The synthesis of such substituted anilines often involves multiple steps, starting from simpler aromatic compounds where the fluoro and methoxy groups are introduced through nucleophilic aromatic substitution or other standard aromatic functionalization reactions. For instance, the synthesis of related structures like 3-fluoro-6-methoxyquinoline (B1245202) has been achieved by reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride. acs.orgresearchgate.net

A critical intermediate in the conversion of an aniline to a hydrazine is the corresponding diazonium salt. The general procedure for creating these salts involves treating the aniline with a nitrosating agent in an acidic medium at low temperatures. A common method involves dissolving the parent aniline, in this case, 2-fluoro-6-methoxyaniline, in a mixture of hydrofluoroboric acid and water. rsc.org The solution is cooled to 0 °C, followed by the dropwise addition of an aqueous solution of sodium nitrite. rsc.org This reaction yields the 2-fluoro-6-methoxybenzenediazonium salt, which typically precipitates from the solution and can be isolated by filtration. rsc.orgorgsyn.org

The final step in forming the hydrazine is the reduction of the isolated diazonium salt. This transformation is a standard method for preparing arylhydrazines and completes the synthesis of the core structure. acs.org

Table 1: Key Precursors and Intermediates

| Compound Name | Role | CAS Number | Molecular Formula |

|---|---|---|---|

| 2-Fluoro-6-methoxyaniline | Primary Precursor | 446-61-7 | C₇H₈FNO |

Catalytic Methods in Arylhydrazine Synthesis

Modern organic synthesis heavily relies on catalytic methods to form carbon-nitrogen (C-N) bonds, and the preparation of arylhydrazines is no exception. These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and improved yields. Palladium and copper-based catalyst systems are particularly prominent in this field. ingentaconnect.com

Palladium-Catalyzed Synthesis

Palladium catalysis is a powerful tool for the arylation of hydrazines. ingentaconnect.com These reactions typically involve the cross-coupling of an aryl halide or sulfonate with hydrazine or a protected hydrazine derivative.

A notable development is the palladium-catalyzed monoarylation of arylhydrazines with aryl tosylates. organic-chemistry.orgacs.orgnih.gov This method utilizes a catalyst system of palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) in combination with a specialized phosphine (B1218219) ligand (L1). The reaction proceeds smoothly to afford unsymmetrical N,N-diarylhydrazines in good to excellent yields (up to 95%) and demonstrates high functional group compatibility. organic-chemistry.orgacs.orgnih.gov

Another efficient protocol involves the coupling of aryl chlorides and bromides with hydrazine hydrate (B1144303) catalyzed by a palladium complex with the Josiphos ligand CyPF-tBu. nih.gov This system is highly effective, allowing for very low catalyst loadings (down to 100 ppm) and the use of an inexpensive hydroxide (B78521) base. nih.gov Mechanistic studies suggest a catalytic cycle where the rate-determining step is the deprotonation of the palladium-bound hydrazine. nih.gov These palladium-catalyzed reactions provide a versatile and economical pathway to a wide range of arylhydrazines, which are valuable intermediates in the agrochemical and pharmaceutical industries. ingentaconnect.comnih.gov

Table 2: Selected Palladium-Catalyzed Arylhydrazine Synthesis Methods

| Coupling Partners | Catalyst System | Key Features |

|---|---|---|

| Arylhydrazines + Aryl Tosylates | Pd(TFA)₂ / Phosphine Ligand L1 | High yields (up to 95%); good functional group tolerance; provides unsymmetrical N,N-diarylhydrazines. organic-chemistry.orgacs.org |

| Aryl Chlorides/Bromides + Hydrazine Hydrate | Pd / Josiphos Ligand (CyPF-tBu) | Low catalyst loadings (100 ppm - 1 mol%); uses inexpensive hydroxide base; broad substrate scope. nih.gov |

Copper-Catalyzed Synthesis

Copper-catalyzed methods present an efficient and often more economical alternative to palladium for the synthesis of arylhydrazines. These protocols are known for their convenience and applicability to a diverse range of substrates.

An effective method involves the copper-catalyzed cross-coupling of aryl halides (both iodides and bromides) with aqueous hydrazine in polyethylene (B3416737) glycol (PEG-400) as the solvent. researchgate.net This approach is applicable to both electron-deficient and electron-rich aryl halides, as well as sterically hindered substrates, providing good to excellent yields of the corresponding arylhydrazines. researchgate.net The use of simple copper salts like CuI or CuO makes this method particularly attractive. researchgate.netacs.org

Furthermore, copper catalysis is effective for the N-arylation of hydrazides. A convenient method employs a copper catalyst with cesium carbonate (Cs₂CO₃) as the base to couple aryl iodides with N-Boc hydrazine or other hydrazides. nih.govmit.eduorganic-chemistry.org This reaction demonstrates regioselectivity that can be influenced by the substitution pattern on the aryl iodide. nih.govmit.edu These copper-based systems, which can sometimes be run in water, offer an environmentally friendlier route to arylhydrazine derivatives. researchgate.netrsc.org

Table 3: Selected Copper-Catalyzed Arylhydrazine Synthesis Methods

| Coupling Partners | Catalyst System | Key Features |

|---|---|---|

| Aryl Halides + Hydrazine | CuI or CuO in PEG-400 | Applicable to aryl iodides and bromides; works for electron-rich and electron-deficient substrates. researchgate.net |

| Aryl Iodides + Hydrazides | CuI / Cs₂CO₃ | Convenient method for intermolecular N-arylation of hydrazides; regioselectivity can be controlled. nih.govmit.edu |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Methoxyphenylhydrazine

Electrophilic and Nucleophilic Properties of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) is central to the reactivity of 2-Fluoro-6-methoxyphenylhydrazine. It possesses a dual nature, capable of acting as both a nucleophile and, under specific circumstances, an electrophilic precursor.

Nucleophilic Character: The primary chemical role of the hydrazine moiety is that of a potent nucleophile. This is attributed to the lone pair of electrons on the terminal nitrogen atom (-NH₂), which is readily available to attack electron-deficient centers. In reactions such as additions to carbonyl compounds, the terminal nitrogen acts as the initial nucleophile. ncert.nic.in

Electrophilic Character: While less common, the hydrazine moiety can be a precursor to electrophilic species. Oxidation of the hydrazine can lead to the formation of diazenyl intermediates, which can then participate in reactions as electrophiles.

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Ring Activation and Deactivation

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is significantly modulated by the electronic effects of the fluorine and methoxy groups. These substituents have opposing influences.

Methoxy Group (-OCH₃): The methoxy group at the 6-position is a strong activating group for electrophilic aromatic substitution. thermofisher.com It exerts a powerful electron-donating resonance effect (+R) by delocalizing one of the oxygen's lone pairs into the π-system of the ring. This effect increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmdpi.com This resonance effect outweighs its electron-withdrawing inductive effect (-I). Conversely, by increasing the electron density of the ring, the methoxy group deactivates the ring towards nucleophilic aromatic substitution. nih.gov

The combined effect of these two substituents results in a complex pattern of reactivity, where the activating influence of the methoxy group competes with the deactivating influence of the fluorine atom, guiding the regiochemical outcome of aromatic substitution reactions.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |

| Methoxy (-OCH₃) | 6 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| Fluorine (-F) | 2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Mechanisms of Key Reactions Involving the Hydrazine Functionality

The hydrazine group is the primary site for several important chemical transformations, including coupling, condensation, and rearrangement reactions.

Arylhydrazines can undergo oxidative coupling reactions to form new bonds. Under oxidizing conditions, this compound can be transformed into its corresponding azo compound. Another example of this pathway is the transition-metal-free synthesis of sulfonohydrazides, where an arylhydrazine is coupled with a sulfur dioxide source like potassium metabisulfite (B1197395) under oxidative conditions. sigmaaldrich.com

A characteristic reaction of hydrazines is their addition-condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. ncert.nic.in The reaction is typically acid-catalyzed and proceeds through a two-step mechanism:

Nucleophilic Addition: The nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water (condensation) to form the stable C=N double bond of the hydrazone. ncert.nic.inyoutube.com

This reaction is fundamental in synthetic chemistry and is the initial step in significant transformations like the Fischer indole (B1671886) synthesis.

Substituted phenylhydrazines are key starting materials for important rearrangement reactions, most notably the Fischer indole synthesis. thermofisher.comwikipedia.org This acid-catalyzed reaction converts a phenylhydrazone into an indole, a privileged heterocyclic scaffold.

The mechanism for the Fischer indole synthesis using a substituted phenylhydrazine (B124118) like this compound is as follows:

Hydrazone Formation: The phenylhydrazine first reacts with an aldehyde or ketone to form the corresponding phenylhydrazone via an addition-condensation process.

Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer ('ene-hydrazine').

thermofisher.comthermofisher.com-Sigmatropic Rearrangement: Following protonation, the key step occurs: a thermofisher.comthermofisher.com-sigmatropic rearrangement. This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond, disrupting the aromaticity of the ring temporarily to form a di-imine intermediate. wikipedia.orgjk-sci.com

Rearomatization and Cyclization: The intermediate rearomatizes, which is followed by a nucleophilic attack from the nitrogen atom onto an imine carbon to form a five-membered ring (an aminal).

Elimination: Finally, the elimination of an ammonia (B1221849) molecule under acidic catalysis results in the formation of the stable, aromatic indole ring. mdpi.com

It is noteworthy that methoxy-substituted phenylhydrazones can sometimes undergo "abnormal" Fischer indole synthesis, where cyclization occurs at the methoxy-substituted position, potentially leading to the loss of the methoxy group and the introduction of a different substituent from the reaction medium. nih.govnih.gov

| Reaction | Key Intermediate | Key Transformation | Typical Conditions |

| Oxidative Coupling | Diazenyl species | N-N or N-S bond formation | Oxidizing agent (e.g., air, K₂S₂O₅) |

| Addition-Condensation | Carbinolamine | C=N bond formation | Aldehyde or Ketone, Acid catalyst |

| Fischer Indole Synthesis | Phenylhydrazone, Ene-hydrazine | thermofisher.comthermofisher.com-Sigmatropic Rearrangement | Aldehyde or Ketone, Brønsted or Lewis Acid, Heat |

Applications of 2 Fluoro 6 Methoxyphenylhydrazine in Advanced Organic Synthesis

Construction of Heterocyclic Systems

2-Fluoro-6-methoxyphenylhydrazine serves as a key building block for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and indoles. Its substituted phenyl ring allows for the introduction of specific functionalities into the target heterocycles, influencing their biological activity and physical properties.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole scaffolds are present in numerous pharmacologically active compounds. nih.gov The synthesis of pyrazole derivatives using this compound can be achieved through several reliable methods, including cycloaddition and condensation reactions.

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings like pyrazoles. rsc.orgnih.gov In the context of this compound, it can react with suitable three-carbon unsaturated systems. The regioselectivity of these reactions, which dictates the final arrangement of substituents on the pyrazole ring, is a critical aspect. rsc.orgnih.gov While specific studies detailing the [3+2] cycloaddition of this compound with various unsaturated partners are not extensively documented in the provided results, the general principles of such reactions are well-established. The electronic nature of the substituents on both the hydrazine (B178648) and the unsaturated partner plays a crucial role in determining the outcome of the cycloaddition. researchgate.net For instance, the reaction with fluorinated nitroalkenes has been shown to be a facile method for accessing 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent regioselectivity. rsc.org

Table 1: Factors Influencing Regioselectivity in [3+2] Cycloaddition Reactions

| Factor | Influence on Regioselectivity |

| Substituents on Hydrazine | The electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atom on the phenyl ring of this compound can direct the orientation of the cycloaddition. |

| Substituents on Unsaturated System | Electron-withdrawing or -donating groups on the alkene or alkyne component significantly influence the electronic bias of the reaction. |

| Reaction Conditions | Solvent polarity and the use of catalysts can modulate the regiochemical outcome of the cycloaddition. researchgate.net |

A prevalent and classical method for pyrazole synthesis involves the condensation of hydrazines with 1,3-dicarbonyl compounds. researchgate.netnih.gov When this compound is reacted with a 1,3-diketone, a cyclocondensation reaction occurs, leading to the formation of a pyrazole ring. The regioselectivity of this reaction is dependent on the nature of the substituents on the 1,3-diketone. nih.gov

Similarly, the reaction with acetylenic ketones provides a highly regioselective route to 1,3,5-substituted pyrazoles. nih.govresearchgate.net The reaction of this compound with an acetylenic ketone would be expected to yield a single regioisomer in high yield, a testament to the directing effects of the substituents on both reactants. researchgate.net

Table 2: Synthesis of Pyrazoles from this compound and Dicarbonyl Compounds

| Dicarbonyl Compound | Expected Product | Key Features |

| 1,3-Diketone | 1-(2-Fluoro-6-methoxyphenyl)-3,5-disubstituted-1H-pyrazole | Regioselectivity depends on the substituents of the diketone. nih.gov |

| Acetylenic Ketone | 1-(2-Fluoro-6-methoxyphenyl)-3,5-disubstituted-1H-pyrazole | Generally exhibits high regioselectivity. researchgate.net |

Modern synthetic strategies often favor one-pot and multicomponent reactions (MCRs) due to their efficiency and atom economy. nih.govnih.gov The synthesis of pyrazoles can be achieved through such approaches, where this compound, a carbonyl compound, and a third component are combined in a single reaction vessel. beilstein-journals.orgorganic-chemistry.org For instance, a three-component reaction involving an aldehyde, a 1,3-dicarbonyl compound, and this compound can directly yield highly substituted pyrazoles. beilstein-journals.org These methods offer a convergent and versatile route to complex pyrazole derivatives. thieme-connect.de

Fischer Indole (B1671886) Synthesis and Related Carbazole (B46965) Annulations

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus from a phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgchemeurope.comtestbook.combyjus.com This reaction is of immense importance in the synthesis of natural products and pharmaceuticals. researchgate.nettaylorandfrancis.com

When this compound is employed in the Fischer indole synthesis, the substituents on the phenyl ring can have a profound impact on the course of the reaction. The methoxy group, in particular, has been shown to lead to "abnormal" products where cyclization occurs on the same side as the substituent. nih.gov This peculiarity can be exploited for the synthesis of uniquely substituted indoles.

Related carbazole annulations, which can be considered an extension of the Fischer indole synthesis, can also be achieved using appropriately substituted hydrazines and cyclic ketones. researchgate.net

The mechanism of the Fischer indole synthesis is a well-studied process that involves several key steps. wikipedia.orgchemeurope.com After the initial formation of a phenylhydrazone from the reaction of this compound and a carbonyl compound, the crucial step is a chemeurope.comchemeurope.com-sigmatropic rearrangement of the corresponding enehydrazine tautomer. byjus.comrsc.orgchemtube3d.com

This pericyclic reaction involves the concerted reorganization of six electrons, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond. chemtube3d.com The presence of electron-donating substituents on the phenyl ring can influence the activation barrier of this rearrangement. nih.gov In the case of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atom would affect the electronic density of the rearranging system, potentially altering the reaction kinetics and the stability of the intermediates. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.orgchemeurope.com The subsequent steps involve cyclization and elimination of ammonia (B1221849) to afford the aromatic indole. byjus.com

Synthesis of Substituted Indoles and Tetrahydrocarbazoles

The primary application of arylhydrazines in heterocyclic synthesis is the Fischer indole synthesis, a robust method for creating the indole nucleus. nih.gov this compound serves as a key starting material for producing indoles with specific substitution patterns that are otherwise difficult to access.

The reaction proceeds by heating the hydrazine, or more commonly its corresponding hydrazone formed with a ketone or aldehyde, in the presence of an acid catalyst. google.com The presence of the 2-methoxy group on the phenylhydrazine ring significantly influences the regiochemical outcome of the cyclization. In a classic Fischer indole synthesis, cyclization of a phenylhydrazone typically occurs at the unsubstituted ortho position of the phenyl ring. However, with 2-methoxyphenylhydrazones, an "abnormal" reaction can occur where cyclization proceeds toward the methoxy-substituted carbon. nih.gov This can lead to the formation of 6-substituted indoles, a valuable outcome as these derivatives are often challenging to synthesize by other means. nih.gov For instance, the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone (a close analog to a hydrazone derived from this compound) with HCl in ethanol (B145695) yields ethyl 6-chloroindole-2-carboxylate as a major product, rather than the expected 7-methoxyindole. nih.gov

This principle extends to the synthesis of tetrahydrocarbazoles, which are important tricyclic structures. The Fischer-Borsche reaction, a variation of the Fischer synthesis using cyclic ketones like cyclohexanone (B45756), can be employed. wjarr.comresearchgate.net The reaction of this compound with a cyclohexanone derivative in an acidic medium (e.g., glacial acetic acid) would first form the intermediate hydrazone, which then undergoes an acid-catalyzed nih.govnih.gov-sigmatropic rearrangement to yield the corresponding substituted 8-fluoro-4a-methoxy-2,3,4,4a,9,9a-hexahydro-1H-carbazole, which can subsequently be transformed into the aromatic tetrahydrocarbazole. The general synthesis of tetrahydrocarbazoles from phenylhydrazines and cyclohexanones is a well-established method. okstate.eduyoutube.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Major Product(s) | Reference |

| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate, Ethyl 6-ethoxyindole-2-carboxylate | nih.gov |

| 2-Methoxyphenylhydrazine | Ethyl Pyruvate | ZnCl₂/AcOH | Ethyl 5-chloroindole-2-carboxylate | nih.gov |

| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | wjarr.comokstate.edu |

| 2-Methoxy-4-nitro-phenylhydrazine | Cyclohexanone | Acetic Acid (MW) | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | wjarr.com |

This table presents findings for analogous structures to illustrate the expected reactivity of this compound.

Modifications and Catalysis in Fischer Indole Synthesis

The course of the Fischer indole synthesis using substituted phenylhydrazines like this compound is highly dependent on the choice of catalyst. Modifications to the classic Brønsted acid catalysis can dramatically alter product distribution and yield.

Research on the closely related 2-methoxyphenylhydrazone has shown that the catalyst system dictates the nature of the "abnormal" product. nih.gov

Protic Acids : Using hydrogen chloride (HCl) in ethanol leads to the formation of both 6-chloro and 6-ethoxy indoles. The ratio of these products can be tuned by varying the HCl concentration; lower acid concentrations favor the formation of the 6-ethoxy product. nih.gov

Lewis Acids : When Lewis acids are used as catalysts, the reaction pathway changes. Zinc chloride (ZnCl₂) promotes the formation of 5-substituted indoles through chlorine substitution, while boron trifluoride (BF₃) can cause migration of the methoxy group. nih.gov

Modern advancements have introduced catalytic enantioselective versions of the Fischer indole synthesis. For example, a chiral phosphoric acid catalyst has been used to achieve a desymmetrizing indolization with high enantioselectivity. chemistryviews.org This approach utilizes dynamic kinetic resolution, where the two enantiomeric forms of the intermediate hydrazone interconvert, but one reacts much faster with the chiral catalyst, leading to a single enantiomer of the final indole product. chemistryviews.org Other catalytic systems, such as those using polyphosphoric acid (PPA) or zinc salts, have been developed to facilitate the reaction, sometimes obviating the need for pre-forming the hydrazone by enabling a one-pot reaction directly from the alkyne and hydrazine. mdpi.com

| Catalyst System | Reactant | Key Outcome/Product Type | Reference |

| HCl/EtOH (varied conc.) | Ethyl pyruvate 2-methoxyphenylhydrazone | Formation of 6-chloro and 6-ethoxy indoles; ratio is concentration-dependent. | nih.gov |

| ZnCl₂/AcOH | Ethyl pyruvate 2-methoxyphenylhydrazone | Formation of 5-chloroindole (B142107) as a major product. | nih.gov |

| BF₃·OEt₂ | Ethyl pyruvate 2-methoxyphenylhydrazone | Formation of 5-methoxyindole (B15748) via group migration. | nih.gov |

| Chiral Phosphoric Acid | 2,2-disubstituted cyclopentane-1,3-diones and phenylhydrazines | Enantioselective synthesis of cyclopentane[b]indoles. | chemistryviews.org |

This table summarizes catalyst effects on the Fischer Indole Synthesis of a closely related hydrazone.

Synthesis of Other Nitrogen-Containing Heterocycles (e.g., thiosemicarbazones, formazans as synthetic intermediates)

Beyond indoles, this compound is a precursor for other nitrogen-rich heterocyclic intermediates, notably thiosemicarbazones and formazans.

Thiosemicarbazones are typically synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. mdpi.comnih.gov To utilize this compound, it would first be converted into the corresponding 4-(2-fluoro-6-methoxyphenyl)thiosemicarbazide. This intermediate can then be reacted with a wide range of aldehydes or ketones to produce a library of thiosemicarbazone derivatives. google.com These compounds serve as versatile synthetic intermediates for the synthesis of thiazoles and other sulfur-containing heterocycles. researchgate.net

Formazans are intensely colored compounds characterized by a C=N-N=C-N=N chain. They are valuable intermediates and are often prepared by coupling an arylhydrazone with a diazonium salt in a basic medium like pyridine. nih.govresearchgate.net The synthesis using this compound would involve two steps:

Condensation of this compound with an aldehyde (e.g., benzaldehyde) to form the corresponding N-(2-fluoro-6-methoxyphenyl)hydrazone. nih.gov

Reaction of this hydrazone with a cold solution of a diazonium salt (prepared from an aromatic amine and sodium nitrite) to yield the target formazan (B1609692). nih.gov

These formazan intermediates can be subsequently oxidized to form tetrazolium salts, another class of useful heterocyclic compounds. nih.gov

Asymmetric Synthesis Utilizing Derivatives of this compound

The field of asymmetric synthesis aims to produce chiral molecules in an enantiomerically pure form. nih.gov While direct asymmetric applications of this compound are not widely documented, its derivatives are amenable to established asymmetric strategies.

A key strategy involves modifying the hydrazine prior to the core reaction. For instance, a chiral auxiliary could be attached to the N-1 nitrogen of the hydrazine. This chiral group would direct the stereochemical outcome of a subsequent cyclization, such as the Fischer indole synthesis, and could be removed later.

Another powerful approach is the use of chiral catalysts. As mentioned previously, a catalytic enantioselective Fischer indole synthesis has been developed using a chiral phosphoric acid. chemistryviews.org This method demonstrates that a chiral environment created by the catalyst can effectively control the stereochemistry of the cyclization of a prochiral hydrazone. A hydrazone derived from this compound could foreseeably be a substrate for such a transformation, yielding a chiral indole derivative. The principles of asymmetric synthesis, including conformationally-induced diastereocontrol and rearrangements of lactam precursors derived from chiral building blocks, showcase the advanced methods that could be applied to derivatives of this hydrazine. nih.gov

Development of Chemical Probes and Building Blocks for Material Science (focusing on chemical transformations)

This compound and its structural motifs are recognized as valuable organic building blocks, particularly for fluorinated compounds used in materials science. bldpharm.com The presence of both a fluorine atom and a methoxy group allows for fine-tuning of electronic properties, solubility, and intermolecular interactions in larger molecular systems.

The core 2-fluoro-6-methoxyphenyl structure is found in more complex molecules designed as building blocks for advanced materials. A notable example is ((2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane. chemscene.comambeed.com In this molecule, the foundational 2-fluoro-6-methoxy phenyl unit (with a MOM protecting group on the oxygen) has been incorporated into a larger naphthalene (B1677914) system and further functionalized with two key groups for chemical transformation:

A boronic ester (Bpin): This group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling, allowing for the formation of new carbon-carbon bonds with aryl or vinyl halides.

An alkyne : This group, protected by a bulky triisopropylsilyl (TIPS) group, is ready for other coupling reactions like the Sonogashira coupling or for click chemistry applications after deprotection.

These transformations enable the construction of complex conjugated polymers, organic light-emitting diode (OLED) materials, and functional chemical probes where the electronic properties of the fluorinated aromatic core are essential for performance. chemscene.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment (e.g., 1H, 13C, APT, COSY, HSQC)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-Fluoro-6-methoxyphenylhydrazine, a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals would be the primary objective.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine (B178648) protons. The coupling patterns and chemical shifts of the aromatic protons would be influenced by both the fluorine and methoxy substituents. Techniques like Correlation Spectroscopy (COSY) would be crucial to establish the connectivity between adjacent protons in the aromatic ring.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum, in conjunction with Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify the number of quaternary, methine, and methyl carbons. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the proton and carbon signals, aiding in the definitive assignment of the aromatic ring system.

Due to the lack of experimental data, a representative data table cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate molecular mass of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, revealing the characteristic cleavage pathways of the molecule. This data is crucial for confirming the identity of the synthesized compound.

A theoretical exact mass can be calculated, but experimental verification is essential.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy would be utilized to identify the characteristic functional groups present in this compound. Key vibrational bands would include:

N-H stretching vibrations of the hydrazine group, typically appearing in the region of 3200-3400 cm⁻¹. The presence of multiple bands could indicate different hydrogen bonding environments.

C-O stretching vibrations of the methoxy group, expected around 1020-1250 cm⁻¹.

C-F stretching vibrations , which are typically strong and found in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations .

Analysis of the N-H stretching region could also provide insights into intermolecular and intramolecular hydrogen bonding.

A table of expected FTIR absorption bands is presented below, though experimental values are not available.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (Methoxy) | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O Stretch (Aryl Ether) | 1200-1250 |

| C-F Stretch | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The spectrum would likely show absorption bands corresponding to π-π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substituents. Studying the UV-Vis spectrum in solvents of varying polarity (solvatochromism) could provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon excitation.

While the theoretical importance and potential applications of this compound are recognized, the lack of publicly available experimental spectroscopic and crystallographic data severely limits a detailed scientific discussion. The outlined analytical techniques represent the standard approach for a thorough characterization of this compound. The scientific community would benefit from the synthesis and detailed analysis of this compound to fill this existing knowledge gap.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 Methoxyphenylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 2-Fluoro-6-methoxyphenylhydrazine, offering a detailed view of its electronic and structural properties.

Density Functional Theory (DFT) Studies for Electronic Structure, Geometry Optimization, and Energy Profiles

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govyoutube.comresearchgate.net These calculations yield the minimum energy conformation of the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. kbhgroup.in

The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting areas of high and low electron density. mdpi.commdpi.com This information is vital for understanding the molecule's polarity and its potential for intermolecular interactions. Furthermore, DFT can be used to calculate the energy profile of the molecule as it undergoes conformational changes, identifying the energy barriers between different spatial arrangements. nih.gov This is particularly important for a flexible molecule like this compound, which possesses a rotatable methoxy (B1213986) group and a hydrazine (B178648) moiety.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazine and methoxy-substituted phenyl ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring, indicating potential sites for nucleophilic attack. The analysis of these orbitals provides a theoretical basis for predicting how the molecule will behave in chemical reactions. kbhgroup.innih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. nih.govchemrxiv.org These predictions are based on the calculated electron density around each nucleus. Comparing the calculated shifts with experimental spectra can confirm the proposed structure and assign specific signals to the corresponding atoms in the molecule. escholarship.org

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can also be computed. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. scilit.com These theoretical spectra are invaluable for interpreting experimental IR and Raman data, helping to identify the characteristic vibrations of the functional groups present in this compound, such as the N-H stretches of the hydrazine group, the C-O stretch of the methoxy group, and the C-F stretch. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While quantum chemical calculations typically focus on a single, optimized geometry, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and its interactions with its environment, such as a solvent. mdpi.comresearchgate.net

For this compound, MD simulations can reveal the different conformations that the molecule can adopt in solution and the relative populations of these conformers. nih.gov This is particularly useful for understanding the flexibility of the methoxy and hydrazine substituents and how their orientations might influence the molecule's properties and reactivity. Furthermore, MD simulations can shed light on the intermolecular interactions between the molecule and solvent molecules, such as hydrogen bonding, which can significantly impact its behavior. dovepress.commdpi.comrsc.org

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions.

Transition State Characterization and Activation Energy Calculations

For a proposed reaction involving this compound, computational methods can be used to identify the transition state, which is the highest energy point along the reaction coordinate. rsc.org By characterizing the geometry and energy of the transition state, the activation energy of the reaction can be calculated. The activation energy is the minimum energy required for the reaction to occur and is a critical factor in determining the reaction rate. These calculations can help to predict the feasibility of a reaction and to understand the factors that influence its kinetics, providing valuable insights that can guide experimental work. researchgate.net

Reaction Coordinate Analysis and Potential Energy Surfaces

Computational analysis of the reaction coordinates and potential energy surfaces (PES) for reactions involving this compound provides crucial insights into its reactivity. While specific, detailed PES studies for this exact molecule are not abundant in publicly accessible literature, we can infer its behavior based on established principles and studies of related substituted phenylhydrazines and other aromatic compounds. sydney.edu.auu-szeged.hu

A reaction coordinate diagram maps the energy of a system as it progresses from reactants to products through a transition state. For a molecule like this compound, a key reaction would be its interaction with a carbonyl compound to form a hydrazone, a foundational reaction in many of its applications. The potential energy surface for such a reaction would be a multidimensional plot of the system's energy against the geometric parameters of the atoms involved. sydney.edu.auyoutube.com

The analysis of the PES for a reaction involving this compound would reveal the activation energy, which is the energy barrier that must be overcome for the reaction to occur. youtube.com The presence of the fluorine and methoxy groups on the phenyl ring significantly influences this energy landscape. The -F group, being electron-withdrawing, and the -OCH3 group, being electron-donating through resonance but electron-withdrawing through induction, create a complex electronic environment.

Theoretical studies on similar substituted hydrazines show that the initial step, a nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, is often rate-determining. nih.gov The reaction coordinate would trace the change in bond distances and angles as the reactants approach and form a tetrahedral intermediate, which then dehydrates to form the C=N double bond of the hydrazone.

The stability of intermediates and transition states along this coordinate is paramount. For instance, the electron-donating character of the methoxy group at the ortho position can help stabilize a positive charge that may develop on the adjacent nitrogen atom in the transition state. Conversely, the inductive effect of the ortho-fluorine atom would have a destabilizing effect. The interplay of these electronic effects dictates the height of the activation barrier.

Furthermore, the steric hindrance from the ortho-methoxy group could influence the trajectory of the approaching electrophile, potentially favoring certain reaction pathways over others and thus affecting the regioselectivity of the reaction. nih.gov Computational models can predict the lowest energy path on the potential energy surface, which corresponds to the most likely reaction mechanism. u-szeged.hu

Quantitative Structure-Reactivity Relationships (QSRR) and Cheminformatics Approaches to Predict Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) and cheminformatics offer powerful tools to predict the chemical behavior and reactivity of molecules like this compound based on their structural features. These computational methods establish a mathematical correlation between the chemical structure and a specific property or reactivity metric.

For phenylhydrazine (B124118) derivatives, QSRR studies have been successfully employed to predict various properties, including biological activity and lipophilicity. nih.govresearchgate.net A typical QSRR model is developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to build a model that relates these descriptors to an observed activity. researchgate.net

In the context of this compound, descriptors would be calculated to quantify the electronic, steric, and hydrophobic effects of the fluoro and methoxy substituents. These descriptors can include:

Electronic Descriptors: Hammett constants (σ), partial atomic charges, and frontier molecular orbital energies (HOMO and LUMO). nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals radii.

Hydrophobic Descriptors: Partition coefficient (logP) and topological polar surface area (TPSA).

A hypothetical QSRR study on a series of substituted phenylhydrazines, including this compound, might aim to predict their reaction rates with a standard electrophile. The resulting model could take a form similar to the following generalized equation:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where log(k) is the logarithm of the reaction rate constant, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Cheminformatics approaches also encompass the use of machine learning algorithms and molecular docking simulations to predict reactivity and interactions. researchgate.net For this compound, a machine learning model could be trained on a large dataset of known reactions of substituted hydrazines to predict the likely products and yields for a new reaction. Molecular docking could be used to simulate the interaction of the molecule with an enzyme's active site, predicting its potential as an inhibitor by calculating binding affinities. researchgate.net

A study on phenylhydrazine substituted tetronic acid derivatives successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for antifungal activity. nih.gov These models generated statistical values indicating good predictive ability, such as a cross-validated q² of 0.823 for CoMSIA. nih.gov Such approaches could be directly applied to this compound to guide the design of new derivatives with desired properties.

The following table summarizes key parameters from a representative QSRR study on substituted phenylhydrazines, illustrating the type of data generated in such analyses.

| QSAR Model | Statistical Parameter | Value | Significance |

| CoMFA | q² | 0.565 | Good internal predictive ability. nih.gov |

| r² | 0.983 | High correlation between predicted and observed activity. nih.gov | |

| CoMSIA | q² | 0.823 | Excellent internal predictive ability. nih.gov |

| r² | 0.945 | Strong correlation between predicted and observed activity. nih.gov |

This table is illustrative and based on a study of phenylhydrazine substituted tetronic acid derivatives. q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient.

These computational techniques provide a framework for understanding and predicting the chemical behavior of this compound, facilitating its application in various fields of chemical research and development.

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2-Fluoro-6-methoxyphenylhydrazine

The current body of scientific literature indicates that this compound is a recognized chemical entity, primarily cataloged as a synthetic intermediate. Patent documents confirm its existence in salt forms such as hydrochloride and nitrate, suggesting its utility in larger synthetic processes google.com. However, dedicated research focusing extensively on its synthesis, reactivity, and specific applications is notably sparse. The research landscape is more populated with studies on structurally similar compounds, such as (2-Fluoro-6-methylphenyl)hydrazine (B13639067) and 2-methoxyphenylhydrazine nih.gov.

These related molecules are established as valuable precursors for synthesizing a variety of heterocyclic compounds, including indoles and pyrazoles. The reactivity of these analogs is heavily influenced by the electronic and steric nature of their substituents. For instance, the electron-withdrawing fluorine atom and the steric bulk of ortho-substituents in (2-fluoro-6-methylphenyl)hydrazine play a crucial role in directing the outcomes of cyclization reactions . Similarly, studies on 2-methoxyphenylhydrazone in the Fischer indole (B1671886) synthesis have revealed unusual reaction pathways, leading to "abnormal" indole products due to the electronic influence of the methoxy (B1213986) group nih.gov.

Therefore, the current research landscape for this compound is best described as nascent. While its potential can be inferred from its analogs, it remains a largely unexplored building block, representing a significant opportunity for new chemical discovery. Its unique substitution pattern—combining the high electronegativity of fluorine and the electron-donating, sterically demanding methoxy group at the ortho positions—presents a compelling case for systematic investigation.

Identification of Unexplored Synthetic Avenues

The full synthetic potential of this compound is yet to be tapped. Based on established chemical principles, several unexplored avenues for both its synthesis and its application in forming complex molecules can be identified.

Synthesis of this compound: Standard synthetic routes to arylhydrazines typically begin with the corresponding aniline (B41778). A plausible, yet to be detailed, pathway for synthesizing this compound would involve a three-step sequence starting from 2-fluoro-6-methoxyaniline:

Diazotization: Reaction of the aniline with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form the diazonium salt.

Reduction: Subsequent reduction of the diazonium salt. A common method involves using tin(II) chloride (SnCl₂) in concentrated acid.

Isolation: Neutralization and extraction to yield the free hydrazine (B178648) base or precipitation as a stable salt (e.g., hydrochloride).

Continuous flow processes, which offer enhanced safety and control over highly reactive intermediates like diazonium salts, represent a modern and unexplored avenue for the production of this compound patsnap.com.

Applications in Heterocyclic Synthesis: The true unexplored potential lies in its use as a precursor. The unique electronic profile of this compound makes it a fascinating substrate for classic and modern cyclization reactions.

Fischer Indole Synthesis: The Fischer indole synthesis is a cornerstone reaction for creating indole rings from phenylhydrazines and carbonyl compounds wikipedia.orgorganic-chemistry.org. The substitution on this compound presents an intriguing challenge. The ortho-fluoro group is expected to favor cyclization at the C6 position, while the ortho-methoxy group could sterically hinder this or lead to alternative, "abnormal" cyclization products as seen with 2-methoxyphenylhydrazone nih.gov. A systematic study reacting this hydrazine with a diverse range of ketones and aldehydes under various acidic conditions (Brønsted and Lewis acids) is a significant unexplored area wikipedia.org.

Pyrazole (B372694) and Pyridazine (B1198779) Synthesis: The reaction of hydrazines with 1,3-dicarbonyl compounds is a standard method for pyrazole synthesis nih.govorganic-chemistry.org. Similarly, reacting hydrazines with 1,4-dicarbonyl compounds yields pyridazines wikipedia.org. The specific substitution pattern of this compound could influence the regioselectivity of these reactions, leading to novel, highly functionalized five- and six-membered heterocycles that have not yet been reported.

The following table outlines potential, unexplored reactions for this compound.

| Reaction Type | Potential Reactant | Potential Product Core | Research Question |

| Fischer Indole Synthesis | Cyclohexanone (B45756) | Tetrahydrocarbazole | What is the regioselectivity of the cyclization? (e.g., 8-Fluoro-7-methoxy vs. 5-Fluoro-6-methoxy) |

| Knorr Pyrazole Synthesis | Ethyl Acetoacetate | Pyrazolone | How do the substituents affect the reaction rate and yield? |

| Paal-Knorr Pyridazine Synthesis | 2,5-Hexanedione | Dihydropyridazine | Can novel pyridazine pharmacophores be accessed? wikipedia.org |

Advancements in Catalytic Transformations Involving Hydrazine Derivatives

Modern organic synthesis has seen significant advancements in catalytic methods that could be applied to this compound, opening up new reaction pathways beyond classical acid-catalyzed cyclizations.

Palladium-Catalyzed Fischer Indole Synthesis (Buchwald Modification): A significant advancement allows for the formation of the necessary hydrazone intermediate via a palladium-catalyzed cross-coupling of an aryl bromide or halide with a simple hydrazone wikipedia.org. This approach could be inverted, potentially using this compound to couple with aryl halides bearing a ketone or aldehyde moiety, expanding the synthetic scope.

Copper-Catalyzed C-N Coupling: Copper-catalyzed methods are increasingly used for forming C-N bonds. These reactions could be employed to synthesize N-aryl or N-alkyl derivatives of this compound itself, creating a library of related compounds for further study organic-chemistry.org.

Photochemical Reactions: Nickel(II)-bipyridine complexes have been shown to catalyze the photochemical C-N coupling of aryl chlorides with hydrazides organic-chemistry.org. Applying such light-mediated methods could provide a milder, more selective route to complex hydrazine derivatives under conditions that might be incompatible with traditional heating.

Catalytic Transfer Hydrogenation: Hydrazine derivatives are effective hydrogen donors in transfer hydrogenation reactions, which are used for selective reductions in organic synthesis. While this is an application of the hydrazine moiety itself rather than a transformation of it, the electronic properties of this compound could modulate its efficacy as a reducing agent in these catalytic cycles.

These advanced catalytic systems offer the potential for milder reaction conditions, improved yields, and novel transformations that are currently unexplored for this specific hydrazine.

Integration of Machine Learning and AI in Reaction Design and Outcome Prediction

The complexity of reactions involving electronically and sterically nuanced substrates like this compound makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI).

Predicting Reaction Outcomes: For reactions like the Fischer indole synthesis, where multiple product isomers are possible, AI models can be trained on large datasets of known reactions to predict the major product nih.gov. A model could be specifically trained on substituted phenylhydrazines to predict the regiochemical outcome of cyclization with this compound, saving significant experimental time and resources. Such models can learn the subtle interplay of electronic and steric effects that are often difficult for chemists to predict intuitively frontiersin.org.

Optimizing Reaction Conditions: AI algorithms can sift through vast parameter spaces (catalyst, solvent, temperature, concentration) to suggest optimal conditions for a desired transformation. This is particularly valuable for developing new synthetic routes or for improving the yield and selectivity of reactions involving new substrates frontiersin.orgyoutube.com. For instance, an AI could recommend the ideal Lewis or Brønsted acid for maximizing the yield of a specific indole isomer from this compound wikipedia.org.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties and simultaneously predict a viable synthetic route nih.gov. By incorporating this compound as a potential starting material, these tools could identify new, synthetically accessible target molecules (e.g., potential drug candidates or materials) that leverage its unique structural features.

The integration of AI promises to accelerate the exploration of this compound's chemistry, moving from slow, trial-and-error experimentation to a more predictive and efficient discovery process.

Potential for Derivatization Towards Novel Chemical Entities with Specific Reactivity Profiles

Beyond its use as a building block for ring synthesis, the hydrazine moiety of this compound offers a reactive handle for derivatization, leading to novel chemical entities with tailored functions.

Bioorthogonal Chemistry: The hydrazine group can react selectively with aldehydes and ketones to form stable hydrazones. This reaction can be used in bioorthogonal chemistry to label biomolecules in a biological environment. Derivatizing this compound with reporter tags (e.g., fluorophores, biotin) could create novel probes for chemical biology applications.

Synthesis of N-Acyl Hydrazides: Reaction with acylating agents would yield N-acyl hydrazide derivatives. Acyl hydrazides are versatile intermediates in their own right and are present in many biologically active compounds. This opens a pathway to a large, unexplored chemical space starting from this compound.

The strategic derivatization of the hydrazine functional group is a promising and underexplored field that could lead to new tools for analytics, chemical biology, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-6-methoxyphenylhydrazine, and how can reaction conditions be optimized?

- Methodology : Phenylhydrazine derivatives are typically synthesized via diazotization of substituted anilines followed by reduction (e.g., using NaHSO₃/NaOH) . For this compound, start with 2-fluoro-6-methoxyaniline. Optimize pH (2–3) during diazonium salt formation and maintain low temperatures (0–5°C) to prevent decomposition. Neutralization of the intermediate hydrochloride salt with NaOH yields the free hydrazine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (70:30) for purity analysis .

- NMR : Confirm substitution patterns via H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy) and F NMR (δ -110 to -120 ppm for fluorine) .

- FTIR : Look for N–H stretches (~3300 cm) and C–F vibrations (~1200 cm) .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight, amber glass containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, moisture, and oxidizing agents. Conduct stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected C NMR shifts) for this compound derivatives?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: methanol/water) and analyzing bond lengths/angles (e.g., C–F vs. C–O interactions) .

- Isotopic Labeling : Synthesize N-labeled analogs to verify hydrazine connectivity .

Q. What strategies are effective for designing this compound-based metal complexes, and how are their structures validated?

- Methodology :

- Coordination Studies : React with transition metals (e.g., VO²⁺, Cu²⁺) in ethanol/water (1:1) at pH 5–6. Monitor complexation via UV-Vis (λ = 450–500 nm for d-d transitions) .

- Spectroscopic Validation : Use EPR for paramagnetic complexes (e.g., Cu²⁺) and XAS to probe metal-ligand bonding .

- Bioactivity Screening : Test insulin-mimetic activity via glucose uptake assays in adipocyte cell lines .

Q. How can researchers mitigate the compound’s toxicity during biological studies?

- Methodology :

- In Silico Toxicity Prediction : Use tools like ProTox-II to identify reactive functional groups (e.g., hydrazine moiety) .

- Derivatization : Mask the hydrazine group via acetylation or Schiff base formation to reduce reactivity .

- In Vitro Safety Profiling : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) and Ames tests for mutagenicity .

Q. What experimental approaches are recommended for studying the compound’s reactivity in Fischer indole synthesis?

- Methodology :

- Mechanistic Probes : Use deuterated solvents (DMSO-d₆) to track proton transfer steps via H NMR .

- Kinetic Studies : Monitor indole formation under varying temperatures (80–120°C) and acid catalysts (HCl vs. TsOH) using GC-MS .

- Substrate Scope : Test with substituted cyclohexanones to evaluate steric/electronic effects on regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.